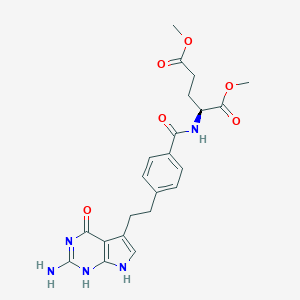

Pemetrexed Methyl Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La Désoxyspergualine (15-désoxyspergualine ou 15-DSG) est une substance chimique dérivée du milieu de culture de Streptomyces. Elle sert d'agent immunosuppresseur, principalement utilisé pour prévenir le rejet de greffe. Son application s'étend à divers domaines, notamment l'immunologie, la médecine et l'industrie .

Méthodes De Préparation

La Désoxyspergualine peut être synthétisée par plusieurs voies, mais sa principale méthode de production industrielle implique l'isolement de cultures bactériennes de Streptomyces. Malheureusement, les voies de synthèse spécifiques et les conditions réactionnelles ne sont pas largement documentées dans le domaine public.

Analyse Des Réactions Chimiques

Key Reaction Pathway:

-

Coupling Reaction :

- Reactants : 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid (2 ) reacts with L-glutamic acid diethyl ester hydrochloride (4 ) in the presence of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and N-methylmorpholine (NMM) .

- Solvent : Dimethylformamide (DMF) or hydroalcoholic mixtures (e.g., isopropanol/water) .

- Mechanism : CDMT activates the carboxylic acid group of 2 , forming an intermediate active ester. This intermediate undergoes nucleophilic substitution with the amine group of 4 to yield pemetrexed diethyl ester.

- Esterification and Purification :

Hydrolysis to Pemetrexed Diacid

This compound undergoes alkaline hydrolysis to form pemetrexed diacid, a precursor for the disodium salt:

- Reagents : Sodium hydroxide (NaOH) in aqueous ethanol .

- Conditions : Room temperature (20–25°C) for 2 hours.

- Reaction : Pemetrexed methyl ester+NaOH→Pemetrexed diacid+CH3OH The pH is adjusted to 3.0–3.5 to precipitate the diacid .

Stability and Degradation Reactions

This compound is sensitive to hydrolysis and oxidation :

- Hydrolytic Degradation :

- Oxidative Degradation :

Stability Data (CN102372719B):

| Time (Months) | Purity (%) | Conditions |

|---|---|---|

| 0 | 99.2 | Room temperature |

| 6 | 98.8 | Room temperature |

| 12 | 98.5 | Room temperature |

Catalytic and Solvent Effects

- Solvent Optimization :

- Catalysts :

Industrial-Scale Modifications

- Crystallization Control :

- Green Chemistry :

Mechanistic Insights from NMR Studies

- NMR Analysis (1H-15N g-HMBC):

Key Research Findings

- Purity Enhancement :

- Toxicity Reduction :

- Degradation Pathways :

Applications De Recherche Scientifique

Non-Small Cell Lung Cancer (NSCLC)

Pemetrexed methyl ester is indicated for:

- First-line Treatment : Used in combination with platinum-based chemotherapy for patients with locally advanced or metastatic NSCLC that does not have EGFR or ALK genomic aberrations .

- Maintenance Therapy : Administered after initial chemotherapy to prolong progression-free survival in patients whose disease has not progressed .

Malignant Pleural Mesothelioma

It is also approved for use with cisplatin as a first-line treatment for patients with unresectable malignant pleural mesothelioma .

Pharmacokinetics

The pharmacokinetics of this compound indicate that it is well-absorbed and extensively converted into active polyglutamate forms within cells. These forms have a prolonged intracellular half-life, enhancing the drug's efficacy against tumors .

Case Studies and Research Findings

Several studies have highlighted the effectiveness and mechanisms of resistance associated with this compound:

- Study on Resistance Mechanisms : Research has shown that NSCLC can develop resistance to pemetrexed through various genetic alterations, including changes in TS expression levels. Lower TS expression correlates with increased sensitivity to pemetrexed therapy .

- Oral Formulation Development : Recent investigations into oral formulations of pemetrexed aim to enhance its bioavailability and therapeutic efficacy. These studies focus on improving intestinal absorption mechanisms to facilitate better delivery of the drug .

Comparative Efficacy

A summary of clinical findings comparing this compound with other treatments in NSCLC and mesothelioma shows promising results:

| Treatment Type | Efficacy Rate (%) | Notes |

|---|---|---|

| Pemetrexed + Cisplatin | 30-40 | First-line treatment for mesothelioma |

| Pemetrexed Monotherapy | 20 | Second-line treatment for NSCLC |

| Combination with Pembrolizumab | 50 | Enhanced efficacy in specific genetic profiles |

Mécanisme D'action

The precise mechanism by which Deoxyspergualin exerts its effects involves molecular targets and signaling pathways. Unfortunately, detailed studies are scarce. Researchers believe it modulates immune responses by interfering with T-cell activation and cytokine production.

Comparaison Avec Des Composés Similaires

Si la Désoxyspergualine se distingue par ses propriétés immunosuppressives, des composés similaires incluent la cyclosporine, le tacrolimus et le mycophénolate mofétil. Les caractéristiques uniques de la Désoxyspergualine la différencient de ces homologues.

Activité Biologique

Pemetrexed methyl ester, a derivative of pemetrexed, is an antifolate compound primarily used in the treatment of various cancers, particularly non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma. This article provides a comprehensive overview of its biological activity, mechanisms of action, clinical applications, and relevant case studies.

This compound functions by inhibiting several key enzymes involved in folate metabolism and nucleotide synthesis, which are crucial for DNA replication and cell division. The primary targets include:

- Thymidylate Synthase (TS) : Inhibition leads to decreased thymidine production, essential for DNA synthesis.

- Dihydrofolate Reductase (DHFR) : This enzyme is critical for converting dihydrofolate to tetrahydrofolate, necessary for purine and pyrimidine synthesis.

- Glycinamide Ribonucleotide Formyltransferase (GARFT) : Inhibition affects purine nucleotide synthesis.

The compound is transported into cells via the reduced folate carrier and binds with high affinity to folate receptor-α. Once inside the cell, this compound is polyglutamated to form active metabolites that have prolonged retention and action within malignant cells .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it has a steady-state volume of distribution of approximately 16.1 liters and is primarily eliminated unchanged in urine (70% to 90% within 24 hours post-administration). The elimination half-life is about 3.5 hours in patients with normal renal function .

Table 1: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Volume of Distribution | 16.1 L |

| Elimination Half-Life | 3.5 hours |

| Urinary Excretion | 70% - 90% unchanged |

| Total Clearance | 91.8 mL/min |

Clinical Applications

This compound is primarily used in combination with cisplatin for treating NSCLC and malignant pleural mesothelioma. It has shown efficacy as both a first-line and maintenance therapy.

Efficacy Data

In clinical trials, pemetrexed has demonstrated significant improvements in overall survival (OS) and progression-free survival (PFS) compared to placebo or other chemotherapeutic agents:

- NSCLC :

- Malignant Pleural Mesothelioma :

Table 2: Clinical Trial Outcomes

| Treatment Group | Median OS (months) | Median PFS (months) | Response Rate (%) |

|---|---|---|---|

| Pemetrexed + Cisplatin | 13.4 | 4.3 | 6.8 |

| Placebo | 10.6 | 2.6 | 1.8 |

Case Studies

Several case studies have documented the adverse effects associated with this compound, particularly interstitial pneumonitis:

- A reported case involved a patient who developed acute interstitial pneumonitis after receiving maintenance therapy with pemetrexed following initial treatment for stage IV NSCLC. Symptoms included fever, cough, and respiratory distress occurring shortly after administration .

- Another study reviewed eight cases where patients exhibited similar pulmonary complications linked to pemetrexed administration, highlighting the importance of monitoring for rare but serious side effects during treatment .

Propriétés

Numéro CAS |

155405-81-5 |

|---|---|

Formule moléculaire |

C22H25N5O6 |

Poids moléculaire |

455.5 g/mol |

Nom IUPAC |

dimethyl (2R)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate |

InChI |

InChI=1S/C22H25N5O6/c1-32-16(28)10-9-15(21(31)33-2)25-19(29)13-6-3-12(4-7-13)5-8-14-11-24-18-17(14)20(30)27-22(23)26-18/h3-4,6-7,11,15H,5,8-10H2,1-2H3,(H,25,29)(H4,23,24,26,27,30)/t15-/m1/s1 |

Clé InChI |

WWYZIXUUERDREV-OAHLLOKOSA-N |

SMILES |

COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N |

SMILES isomérique |

COC(=O)CC[C@H](C(=O)OC)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N |

SMILES canonique |

COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N |

Synonymes |

N-[4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic Acid 1,5-Dimethyl Ester; |

Origine du produit |

United States |

Q1: What is the significance of the crystal form of Pemetrexed Methyl Ester p-toluenesulfanate in the context of Pemetrexed Disodium production?

A1: Pemetrexed Disodium, a known folic acid inhibitor used in cancer treatment, is synthesized using this compound as a key intermediate. The research paper [] highlights the discovery of a stable crystal form of this compound p-toluenesulfanate. This is significant because:

- Improved Purity: The stable crystal form leads to this compound with higher purity. []

- Simplified Extraction: The crystallization process likely simplifies the extraction of this compound. []

- Enhanced Downstream Production: Ultimately, the improved purity and streamlined production of the intermediate positively impact the quality and efficiency of Pemetrexed Disodium manufacturing. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.